molecular formula C9H11N3O B15071265 6-(Azetidin-1-yl)nicotinamide

6-(Azetidin-1-yl)nicotinamide

Cat. No.: B15071265
M. Wt: 177.20 g/mol
InChI Key: NQZFUIBRJPEBGM-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)nicotinamide is a compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . It is a derivative of nicotinamide, which is known for its various biological activities. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a nicotinamide moiety.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the nicotinamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride, triethylamine, and molecular sieves for cyclocondensation . Microwave irradiation is also employed for efficient synthesis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the azetidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-1-yl)nicotinamide is unique due to its combination of an azetidine ring and a nicotinamide moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit various biological activities.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-(azetidin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O/c10-9(13)7-2-3-8(11-6-7)12-4-1-5-12/h2-3,6H,1,4-5H2,(H2,10,13)

InChI Key

NQZFUIBRJPEBGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

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